Rubiprasin A

Description

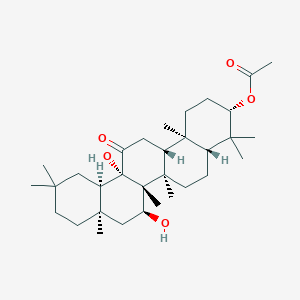

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,4aR,6aR,6aS,6bR,7S,8aR,12aR,14aR,14bR)-6a,7-dihydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O5/c1-19(33)37-25-11-12-29(7)20(27(25,4)5)10-13-30(8)21(29)16-23(34)32(36)22-17-26(2,3)14-15-28(22,6)18-24(35)31(30,32)9/h20-22,24-25,35-36H,10-18H2,1-9H3/t20-,21+,22+,24-,25-,28+,29-,30+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSRLAHIQUDPFJ-VWPWYMCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(C(CC5(C4CC(CC5)(C)C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3([C@H](C[C@@]5([C@H]4CC(CC5)(C)C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Rubiprasin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiprasin A, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community. Isolated from the roots of plants belonging to the Rubia genus, its complex chemical structure holds potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its physicochemical properties and biological context. While detailed experimental protocols and specific quantitative biological data for this compound remain to be fully elucidated in accessible literature, this document consolidates the current knowledge to serve as a foundational resource for researchers in medicinal chemistry, natural product chemistry, and drug discovery.

Chemical Structure and Properties

This compound is classified as a pentacyclic triterpenoid. Its core structure is based on the oleanane skeleton, characterized by a complex arrangement of fused rings.

Chemical Formula: C₃₂H₅₂O₅[1]

IUPAC Name: [(3S,4aR,6aR,6aS,6bR,7S,8aR,12aR,14aR,14bR)-6a,7-dihydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate[1]

CAS Number: 125263-65-2[1]

The structure of this compound is distinguished by a hydroxyl group and an acetoxy group, which contribute to its overall polarity and potential for biological interactions. The presence of multiple chiral centers results in a specific stereochemistry that is crucial for its biological function.

A 2D representation of the chemical structure of this compound is provided below: (Image of the 2D structure of this compound would be placed here in a full report)

Physicochemical Properties:

A summary of the computed physicochemical properties of this compound is presented in Table 1. These values are computationally derived and provide an estimation of the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 516.8 g/mol | [1] |

| XLogP3 | 6.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

Biological Context and Potential Activities

Natural Source:

This compound is a secondary metabolite found in plants of the Rubia genus (family Rubiaceae). It has been reported to be isolated from the roots of Rubia argyi and Rubia yunnanensis.[1] These plants have a history of use in traditional medicine, suggesting the presence of bioactive compounds.

Potential Biological Activities:

While specific biological activity data for this compound is limited in the readily available scientific literature, research on related triterpenoids from the Rubia genus provides insights into its potential therapeutic applications.

-

Cytotoxicity: Triterpenoids isolated from Rubia species have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound could be a candidate for further investigation as an anticancer agent.

-

Inhibition of 20-HETE Synthesis: Related oleanane triterpenoids have been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a signaling molecule implicated in various physiological and pathological processes, including inflammation and cancer. The structural similarity of this compound to these compounds suggests it may also possess this inhibitory activity.

Experimental Protocols (Hypothetical Workflow)

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in accessible literature. However, a general workflow for the isolation and characterization of such natural products can be outlined. The following represents a hypothetical experimental workflow based on standard methodologies in phytochemistry.

Future Directions

The current body of knowledge on this compound lays the groundwork for more in-depth research. Future studies should focus on:

-

Re-isolation and Full Spectroscopic Characterization: A thorough investigation to obtain and publish a complete set of spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, HR-MS, IR, and UV) is essential for the unambiguous identification and characterization of this compound.

-

Chemical Synthesis: The development of a total synthesis route for this compound would not only confirm its structure but also provide a renewable source for biological studies, enabling the synthesis of analogues for structure-activity relationship (SAR) studies.

-

Biological Screening: A comprehensive biological evaluation of purified this compound is needed to determine its specific cytotoxic activity against a panel of cancer cell lines and to quantify its inhibitory effect on 20-HETE synthesis.

-

Mechanism of Action Studies: Should biological activity be confirmed, further research into the molecular mechanism of action and the identification of its cellular targets will be crucial to understand its therapeutic potential.

This technical guide highlights the current understanding of this compound's chemical structure and places it within a biological context. The elucidation of its detailed biological activities and mechanisms of action remains a promising area for future research and drug discovery endeavors.

References

Rubiprasin A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Rubiprasin A, a pentacyclic triterpenoid of interest for its potential pharmacological applications. It details the initial discovery and isolation of this compound, its known natural sources, and available data on its biological activity. This guide includes detailed experimental protocols for its extraction and purification, quantitative data on its cytotoxic effects, and insights into its potential mechanism of action through signaling pathway analysis.

Discovery and Natural Sources

This compound, a complex triterpenoid with the chemical formula C₃₂H₅₂O₅, was first reported as a novel natural product isolated from Rubia cordifolia L.[1][2]. Subsequent studies have also identified its presence in other species of the Rubia genus, including Rubia argyi and Rubia yunnanensis[3]. The initial isolation was conducted from the dried roots of Rubia cordifolia L. purchased from India[1].

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Rubia cordifolia L. | Rubiaceae | Roots[1] |

| Rubia argyi | Rubiaceae | Not specified[3] |

| Rubia yunnanensis | Rubiaceae | Not specified[3] |

Experimental Protocols

The following sections detail the methodologies employed in the extraction, isolation, and characterization of this compound, based on the original discovery and established phytochemical techniques.

Extraction

The initial extraction of this compound from its natural source involved a systematic process to separate compounds based on their polarity.

-

Plant Material Preparation: Air-dried and powdered roots of Rubia cordifolia L. (20 kg) were used as the starting material[1].

-

Solvent Extraction: The powdered roots were exhaustively extracted with a chloroform-methanol mixture (1:1, v/v) in three successive 50 L batches[1].

-

Concentration: The combined extracts were evaporated to dryness under reduced pressure at a temperature below 50°C to yield a constant weight of crude extract (1.51 kg)[1].

-

Solvent Partitioning: The dried extract was reconstituted in distilled water and subjected to successive extractions with solvents of increasing polarity:

This compound was isolated from the n-hexane fraction (Fraction A)[1].

Isolation and Purification

The n-hexane fraction, which demonstrated cytotoxic activity, was subjected to further chromatographic separation to isolate individual compounds.

-

Column Chromatography: The dried n-hexane fraction (35 g) was subjected to column chromatography over silica gel (E. Merck, 70-230 mesh)[1].

-

Elution Gradient: The column was eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate[1].

-

Fraction Collection and Monitoring: Fractions of 200 ml each were collected and monitored by Thin Layer Chromatography (TLC). The TLC plates were visualized using a 10% H₂SO₄ spraying reagent[1].

-

Further Purification: Fractions containing compounds of interest were pooled. Although the specific elution parameters for this compound are not detailed in the initial report, subsequent purification of similar fractions involved repeated column chromatography, including the use of reverse-phase (RP-C18) columns with solvent systems such as acetonitrile-water or methanol-water, to yield pure compounds[1].

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): A Hitachi M-80 spectrometer was used to determine the molecular weight and fragmentation pattern[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AM-400 spectrometer at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard[1]. The structure was confirmed as 3β-acetoxyoleanane-13β,15α-diol-12-one[1].

Biological Activity

Initial screening of the partitioned extracts from Rubia cordifolia revealed cytotoxic activity in the n-hexane fraction, from which this compound was isolated.

Cytotoxic Activity

The cytotoxic potential of the extracts was evaluated against V-79 cells, a Chinese hamster lung fibroblast cell line.

-

Cell Line: V-79 cells were supplied by the Japan Foundation for Cancer Research[1].

-

Assay: The bioassay for cytotoxic activity was performed to determine the concentration at which the substance inhibits 50% of cell growth (IC₅₀)[1].

Table 2: Cytotoxic Activity of Rubia cordifolia Extracts

| Extract/Fraction | Cell Line | IC₅₀ (µg/ml) |

| n-hexane fraction (containing this compound) | V-79 | 30[1] |

Signaling Pathway Analysis

While direct experimental validation of the signaling pathways modulated by pure this compound is limited, computational studies have provided insights into its potential mechanisms of action. A network pharmacology study predicted that this compound might interact with several key signaling pathways implicated in cellular processes and disease[4][5][6][7].

-

Predicted Signaling Pathways:

These pathways are known to be involved in cell proliferation, survival, and inflammation, suggesting potential avenues for this compound's therapeutic effects. However, it is crucial to note that these are computational predictions and require experimental validation[4].

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Predicted Signaling Pathway Interactions

Caption: Predicted interactions of this compound.

Conclusion

This compound is a naturally occurring triterpenoid with demonstrated cytotoxic activity in its parent extract. The established protocols for its isolation and the available spectroscopic data provide a solid foundation for further research. The predicted interactions with key signaling pathways, such as PI3K/AKT, offer exciting avenues for investigating its mechanism of action and potential as a therapeutic agent. Further studies are warranted to confirm these interactions experimentally and to explore the full pharmacological profile of pure this compound.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C32H52O5 | CID 21594201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Isolation of Rubiprasin A from Rubia yunnanensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Rubiprasin A, a triterpenoid compound found in the roots of Rubia yunnanensis. This document details the experimental protocols for extraction and purification, presents key quantitative data, and outlines the logical workflow of the isolation process.

Introduction

Rubia yunnanensis, a member of the Rubiaceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including anthraquinones, cyclic hexapeptides, and a variety of triterpenoids. Among these, this compound has been identified as a constituent of interest. This guide focuses on the scientific methodology for isolating this specific compound for further research and development.

Experimental Protocols

The isolation of this compound from the dried and powdered roots of Rubia yunnanensis involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on standard practices for the isolation of triterpenoids from plant materials.

Plant Material and Extraction

-

Plant Material Preparation: The roots of Rubia yunnanensis are collected, dried, and coarsely powdered to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is extracted exhaustively with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

The majority of triterpenoids, including this compound, are expected to be present in the less polar fractions, such as the petroleum ether and chloroform fractions.

Chromatographic Purification

The fractions containing the target compound are further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: The petroleum ether and chloroform fractions are independently subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of triterpenoids (as determined by thin-layer chromatography) are further purified using a Sephadex LH-20 column with a suitable solvent system, such as a mixture of chloroform and methanol, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by preparative HPLC on a C18 reversed-phase column, using a mobile phase such as a gradient of methanol and water.

Data Presentation

The following tables summarize the key data associated with the isolation and characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₂H₅₂O₅ |

| Molecular Weight | 516.8 g/mol |

| Appearance | White amorphous powder |

| ¹H-NMR (CDCl₃, 400 MHz) | Characteristic signals for a triterpenoid structure with an acetate group. |

| ¹³C-NMR (CDCl₃, 100 MHz) | 32 carbon signals corresponding to the proposed structure. |

| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ consistent with the molecular formula. |

Visualization of the Isolation Workflow

The following diagram illustrates the logical steps involved in the isolation of this compound from Rubia yunnanensis.

Caption: Workflow for the Isolation of this compound.

Disclaimer: To date, a specific study detailing the biological activity and affected signaling pathways of this compound has not been prominently reported in the scientific literature. Further research is required to elucidate its pharmacological properties. The experimental protocols provided are based on established phytochemical isolation techniques for similar compounds and may require optimization for specific laboratory conditions.

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Rubiprasin A

Audience: Researchers, scientists, and drug development professionals.

This technical guide delineates the proposed biosynthetic pathway of Rubiprasin A, an oleanane-type triterpenoid. Due to the absence of specific literature on the biosynthesis of this compound, this document outlines the well-established biosynthesis pathway of oleanane triterpenoids as a putative framework. This guide covers the core biosynthetic steps, key enzymes, and relevant experimental methodologies.

Introduction to this compound and Oleanane Triterpenoids

This compound belongs to the vast and structurally diverse class of oleanane triterpenoids. Triterpenoids are complex natural products derived from a C30 precursor, 2,3-oxidosqualene[1]. Oleanane triterpenoids, characterized by a pentacyclic scaffold, are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery and development[1][2]. This compound has been isolated from plants of the Rubia genus, which is known to produce a variety of bioactive compounds, including triterpenoids[3][4][5]. Understanding the biosynthetic pathway is crucial for the potential biotechnological production of this compound and related compounds.

The Core Putative Biosynthesis Pathway of this compound

The biosynthesis of oleanane triterpenoids, and thus putatively this compound, commences with the mevalonate (MVA) pathway, which produces the universal precursor for all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[6][7].

The key stages in the proposed biosynthesis of this compound are:

-

Formation of 2,3-Oxidosqualene: The MVA pathway provides the C5 building blocks, IPP and DMAPP. Two molecules of farnesyl diphosphate (FPP), each formed from the condensation of IPP and DMAPP, are joined head-to-head to form squalene[6]. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE)[7].

-

Cyclization to the Oleanane Skeleton: The crucial step conferring the characteristic pentacyclic structure is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs)[8]. For the formation of the oleanane scaffold, the specific OSC is β-amyrin synthase (BAS), which catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin[1][8].

-

Post-Cyclization Modifications (Decorations): Following the formation of the β-amyrin backbone, a series of oxidative reactions, including hydroxylations and carboxylations, are carried out by cytochrome P450 monooxygenases (CYP450s)[8][9]. These modifications at various positions on the triterpenoid skeleton are responsible for the vast structural diversity of oleanane triterpenoids. Subsequent modifications can also include glycosylations, catalyzed by UDP-dependent glycosyltransferases (UGTs), and acylations[8]. The specific CYP450s and other modifying enzymes involved in the conversion of β-amyrin to this compound have not yet been characterized.

Below is a diagram illustrating the proposed biosynthetic pathway leading to the oleanane scaffold of this compound.

Key Enzymes in the Putative Pathway

The biosynthesis of this compound is predicted to involve several key enzyme families:

-

β-Amyrin Synthase (BAS): This oxidosqualene cyclase is the gateway enzyme for the biosynthesis of all oleanane-type triterpenoids. It catalyzes a complex cyclization cascade to form the pentacyclic β-amyrin skeleton from the linear 2,3-oxidosqualene precursor[1][8].

-

Cytochrome P450 Monooxygenases (CYP450s): This large and diverse family of enzymes is responsible for the majority of the oxidative modifications of the β-amyrin scaffold. Different CYP450s exhibit regio- and stereospecificity, introducing hydroxyl or carboxyl groups at specific carbon positions, which is critical for the final structure and bioactivity of the triterpenoid[9][10]. For instance, enzymes from the CYP716 family are known to be involved in the oxidation of β-amyrin at the C-28 position to form oleanolic acid[11].

-

UDP-dependent Glycosyltransferases (UGTs): While this compound itself is not a glycoside, many triterpenoids are glycosylated by UGTs. This enzymatic step is crucial for the biosynthesis of saponins and can significantly alter the pharmacological properties of the parent aglycone[8].

-

Acyltransferases: The acetate group in this compound is likely installed by an acyltransferase, which transfers an acetyl group from a donor molecule like acetyl-CoA to a hydroxyl group on the triterpenoid scaffold.

Quantitative Data

As there are no specific studies on the biosynthesis of this compound, quantitative data for its production is unavailable. However, data from studies on the heterologous production of a related oleanane triterpenoid, oleanolic acid, in engineered Saccharomyces cerevisiae can provide a reference for the potential yields achievable through synthetic biology approaches.

| Triterpenoid | Host Organism | Key Enzymes Expressed | Titer (mg/L) | Reference |

| β-Amyrin | S. cerevisiae | AaBAS, CqBAS1 | 10.8 | [11] |

| Oleanolic Acid | S. cerevisiae | CYP716AL1 | 14.3 | [11] |

AaBAS: Artemisia annua β-amyrin synthase; CqBAS1: Chenopodium quinoa β-amyrin synthase 1; CYP716AL1: Vitis vinifera cytochrome P450.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of triterpenoid biosynthesis. These would need to be adapted and optimized for the specific investigation of the this compound pathway.

Objective: To extract and quantify this compound and its potential precursors from Rubia species.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., roots of Rubia cordifolia), wash, and freeze-dry. Grind the dried tissue into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction or ultrasonication-assisted extraction of the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Fractionation (Optional):

-

The crude extract can be further fractionated using liquid-liquid partitioning or column chromatography (e.g., silica gel) to enrich for triterpenoids.

-

-

Analysis and Quantification:

-

Analyze the extract or fractions using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Evaporative Light Scattering Detector (ELSD), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Identify this compound by comparing its retention time and mass spectrum with an authentic standard.

-

Quantify the compound by creating a standard curve with a known concentration of the this compound standard.

-

Objective: To identify and characterize the enzymes involved in the this compound biosynthetic pathway.

Protocol:

-

Gene Identification:

-

Perform transcriptome sequencing (RNA-seq) of the source plant tissue to identify candidate genes for BAS, CYP450s, and other modifying enzymes based on sequence homology to known triterpenoid biosynthetic genes.

-

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequences of the candidate genes by PCR.

-

Clone the genes into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana.

-

-

Heterologous Expression:

-

Transform the expression constructs into the chosen host organism.

-

Culture the engineered host under appropriate conditions to induce gene expression. For S. cerevisiae, this typically involves growing the yeast in a specific medium and inducing with galactose if a galactose-inducible promoter is used[1].

-

-

Metabolite Extraction and Analysis:

-

Harvest the cells or plant tissue and extract the metabolites. For yeast, this may involve alkaline hydrolysis to release intracellular triterpenoids[1].

-

Analyze the extracts by GC-MS or LC-MS to detect the formation of new triterpenoid products.

-

-

Enzyme Characterization:

-

By feeding potential precursors (e.g., β-amyrin) to the engineered host expressing a candidate CYP450, the specific function of the enzyme can be determined by identifying the resulting oxidized products.

-

Below is a diagram illustrating a general workflow for the functional characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound is proposed to follow the general pathway of oleanane triterpenoid biosynthesis, originating from the MVA pathway and proceeding through the key intermediates 2,3-oxidosqualene and β-amyrin. The final structure of this compound is likely achieved through a series of specific oxidation and acylation reactions catalyzed by yet-to-be-identified enzymes.

Future research should focus on the identification and functional characterization of the specific BAS, CYP450s, and acyltransferases from Rubia species that are involved in the biosynthesis of this compound. The elucidation of the complete pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microbial hosts for the sustainable and scalable production of this compound and its derivatives for potential pharmaceutical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 3. phcogrev.com [phcogrev.com]

- 4. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 9. Unraveling the role of cytochrome P450 enzymes in oleanane triterpenoid biosynthesis in arjuna tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Rubiprasin A: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiprasin A, a naturally occurring oleanane-type triterpenoid, has been isolated from the roots of Rubia cordifolia var. pratensis. This technical guide provides a comprehensive overview of its physical and chemical properties, based on currently available scientific literature. The document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols from the primary literature are also provided, alongside visualizations of key procedural workflows to aid in reproducibility and further study.

Chemical Identity and Structure

This compound is chemically defined as 3β-acetoxyoleanane-13β, 15α-diol-12-one[1]. Its structure was elucidated through extensive spectroscopic analysis and X-ray diffraction[1].

| Identifier | Value | Source |

| IUPAC Name | [(3S,4aR,6aR,6aS,6bR,8aR,12aR,14aR,14bR)-6a,8a-dihydroxy-4,4,6b,9,9,12a,14b-heptamethyl-13-oxo-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,14,14a-octadecahydropicen-3-yl] acetate | PubChem |

| CAS Number | 125263-65-2 | [][3] |

| Molecular Formula | C₃₂H₅₂O₅ | [] |

| Molecular Weight | 516.75 g/mol | [] |

| SMILES | CC(=O)O[C@H]1CC[C@]2(--INVALID-LINK--CC[C@@]3([C@@H]2C--INVALID-LINK--C)O)C | PubChem |

| InChI | InChI=1S/C32H52O5/c1-19(33)37-25-11-12-29(7)20(27(25,4)5)10-13-30(8)21(29)16-23(34)32(36)22-17-26(2,3)14-15-28(22,6)18-24(35)31(30,32)9/h20-22,24-25,35-36H,10-18H2,1-9H3/t20-,21+,22+,24-,25-,28+,29-,30+,31-,32+/m0/s1 | PubChem |

| InChIKey | KHSRLAHIQUDPFJ-VWPWYMCRSA-N | PubChem |

Physical Properties

The experimental physical properties of this compound are detailed in the original isolation study. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Appearance | Colorless prisms | Itokawa et al., 1989 |

| Melting Point | 288-290 °C | Itokawa et al., 1989 |

| Optical Rotation | [α]D²⁵ +23.5° (c 0.5, CHCl₃) | Itokawa et al., 1989 |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on the following spectroscopic techniques. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H-NMR (CDCl₃, 400 MHz) | ¹³C-NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Assignment |

| 0.83 (3H, s) | Me |

| 0.88 (3H, s) | Me |

| 0.91 (3H, s) | Me |

| 0.95 (3H, s) | Me |

| 1.01 (3H, s) | Me |

| 1.18 (3H, s) | Me |

| 1.25 (3H, s) | Me |

| 2.05 (3H, s) | OAc |

| 4.51 (1H, dd, J=11, 5 Hz) | H-3 |

| 4.75 (1H, s) | H-15 |

| Data from Itokawa et al., 1989 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3550, 3450 | -OH (hydroxyl) |

| 1730 | C=O (ester) |

| 1700 | C=O (ketone) |

| 1245 | C-O (ester) |

| Data from Itokawa et al., 1989 |

Mass Spectrometry (MS)

| Ion | m/z |

| [M]⁺ | 516.3814 |

| Data from Itokawa et al., 1989 |

Experimental Protocols

The following protocols are based on the original methodology described by Itokawa et al. (1989) for the isolation and characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic process.

Detailed Steps:

-

Extraction: The dried roots of Rubia cordifolia var. pratensis were extracted with methanol (MeOH).

-

Partitioning: The resulting extract was partitioned between n-hexane and water.

-

Initial Chromatography: The n-hexane extract was subjected to silica gel column chromatography, eluting with a gradient of n-hexane-ethyl acetate (EtOAc).

-

Fractionation and Further Chromatography: Fractions containing triterpenoids were combined and further purified by repeated silica gel column chromatography using an n-hexane-acetone solvent system.

-

Final Purification: Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) with a dichloromethane-EtOAc mobile phase to yield pure this compound.

Spectroscopic Analysis

The following instrumentation and conditions were utilized for the structural characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activity and associated signaling pathways of this compound. The original isolation paper focused primarily on its structural elucidation. However, many oleanane-type triterpenoids are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. Further research is warranted to explore the bioactivity of this compound.

The following diagram illustrates a general workflow for investigating the biological activity of a novel natural product like this compound.

Conclusion

This compound represents a well-characterized oleanane-type triterpenoid with a unique substitution pattern. This guide provides the essential physical, chemical, and spectroscopic data, along with the foundational experimental protocols necessary for its further study. The comprehensive data presented herein is intended to serve as a valuable resource for the scientific community, encouraging and facilitating future research into the pharmacological potential of this natural product. The lack of extensive biological activity data highlights a significant opportunity for future investigations to uncover potential therapeutic applications for this compound.

References

Rubiprasin A CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental data related to Rubiprasin A, a naturally occurring triterpenoid. The information is intended to support research and development efforts in the fields of oncology and pharmacology.

Core Chemical and Physical Data

This compound is a pentacyclic triterpenoid with the chemical formula C₃₂H₅₂O₅.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 125263-65-2 | [2] |

| Molecular Weight | 516.75 g/mol | [3][4] |

| Molecular Formula | C₃₂H₅₂O₅ | [1] |

Biological Activity and Mechanism of Action

Limited but significant research has highlighted the potential of this compound and related compounds in oncology. The primary reported biological activity is its cytotoxic effect against various cancer cell lines.

Cytotoxic Activity

A key study on the chemical constituents of Rubia oncotricha identified this compound as one of the isolated compounds. While the study screened a panel of compounds for cytotoxic and nematicidal activities, the abstract unfortunately does not provide specific IC₅₀ values for this compound itself, noting that other compounds from the extract exhibited cytotoxicities against A549, SGC-7901, and HeLa cancer cell lines. Further investigation into the full text of this research is required to ascertain the precise cytotoxic profile of this compound.

Inhibition of 20-HETE Synthesis (Related Compounds)

Research on analogous oleanane triterpenoids from Rubia philippinensis has explored their inhibitory effects on the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is an eicosanoid involved in various physiological and pathological processes, including the regulation of vascular tone and cell proliferation. A study on Rubiprasin B, a structurally similar compound, found it to be inactive in inhibiting 20-HETE synthesis. This suggests that the specific structural features of this compound may be critical for its biological activity and that its mechanism of action may not be directly related to the 20-HETE pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following outlines the general experimental workflow for the isolation and preliminary biological screening of compounds like this compound, based on the available information.

Caption: General workflow for the isolation and cytotoxic evaluation of this compound.

A more detailed protocol for a standard cytotoxicity assay, such as the MTT assay, would involve:

-

Cell Culture: Maintenance of the selected cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Plating of cells into 96-well plates at a predetermined density and allowing them to adhere overnight.

-

Compound Treatment: Addition of varying concentrations of this compound to the wells and incubation for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Introduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubation to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Dissolving the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Quantifying the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Determining the concentration of this compound that inhibits cell growth by 50% compared to untreated control cells.

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated in the available literature. Based on the activities of other triterpenoids, potential mechanisms could involve the induction of apoptosis or the inhibition of key cell survival pathways.

Caption: A hypothetical signaling pathway for the cytotoxic action of this compound.

Further research is necessary to identify the specific molecular targets and signaling cascades modulated by this compound. This would likely involve techniques such as Western blotting to assess the expression of key apoptotic and cell cycle regulatory proteins, as well as more advanced omics approaches.

References

Spectral Data and Experimental Protocols for Rubiprasin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Rubiprasin A, a triterpenoid isolated from Rubia yunnanensis. The information is compiled for researchers, scientists, and drug development professionals, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing the chemical structure elucidation workflow.

Introduction

This compound is a naturally occurring triterpenoid that has been isolated from the roots of Rubia yunnanensis Diels.[1][2] Its chemical formula is C32H52O5, with a molecular weight of 516.8 g/mol . The structural elucidation of this compound has been achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectral data and the experimental methodologies used for its characterization.

Spectral Data

The spectral data for this compound is crucial for its identification and characterization. The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Mass Spectrometry (MS) Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to determine the molecular formula of this compound.

| Ion | m/z (Observed) | m/z (Calculated) | Molecular Formula |

| [M+H]⁺ | 517.3893 | 517.3893 | C32H53O5 |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 38.5 | 1.65 (m), 1.05 (m) |

| 2 | 27.2 | 1.95 (m), 1.60 (m) |

| 3 | 79.0 | 4.48 (dd, J = 11.5, 4.5) |

| 4 | 38.9 | - |

| 5 | 55.4 | 0.75 (d, J = 9.0) |

| 6 | 18.2 | 1.50 (m), 1.30 (m) |

| 7 | 34.2 | 1.45 (m), 1.25 (m) |

| 8 | 40.8 | - |

| 9 | 50.1 | 1.55 (m) |

| 10 | 37.1 | - |

| 11 | 23.6 | 1.40 (m), 1.30 (m) |

| 12 | 24.5 | 1.70 (m), 1.15 (m) |

| 13 | 48.2 | 2.55 (d, J = 9.0) |

| 14 | 41.9 | - |

| 15 | 32.5 | 1.80 (m), 1.10 (m) |

| 16 | 21.7 | 1.60 (m), 1.25 (m) |

| 17 | 51.6 | - |

| 18 | 41.2 | 2.15 (d, J = 12.0) |

| 19 | 45.9 | 1.90 (m) |

| 20 | 31.2 | 1.20 (m) |

| 21 | 34.9 | 1.05 (m) |

| 22 | 36.9 | 1.40 (m), 1.10 (m) |

| 23 | 28.0 | 1.00 (s) |

| 24 | 15.4 | 0.85 (s) |

| 25 | 16.5 | 0.83 (s) |

| 26 | 16.8 | 0.93 (d, J = 6.5) |

| 27 | 16.9 | 0.95 (d, J = 6.5) |

| 28 | 28.7 | 0.80 (s) |

| 29 | 33.1 | 0.90 (s) |

| 30 | 21.2 | 0.98 (s) |

| OAc | 171.0 | - |

| OAc | 21.4 | 2.05 (s) |

Experimental Protocols

The following section details the experimental methodologies used for the isolation and characterization of this compound.

Isolation of this compound

The dried and powdered roots of Rubia yunnanensis were extracted with methanol (MeOH). The resulting crude extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions containing this compound were further purified by repeated column chromatography on silica gel and preparative thin-layer chromatography (TLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC spectra were recorded on a Bruker AMX-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).

-

Mass Spectrometry: High-resolution mass spectra were obtained on a VG 70-250S mass spectrometer using fast atom bombardment (FAB) as the ionization method.

Structural Elucidation Workflow

The structural elucidation of this compound involved a systematic workflow combining various spectroscopic techniques. The following diagram illustrates this logical process.

Caption: Workflow for the isolation and structural elucidation of this compound.

Biological Activity

While the primary focus of this guide is the spectral data of this compound, it is noteworthy that other triterpenoids isolated from Rubia yunnanensis have shown biological activities, including antiplatelet aggregation and inhibitory effects on nitric oxide production.[2][3] Further investigation into the biological profile of this compound is warranted to explore its potential therapeutic applications. No specific signaling pathways involving this compound have been reported to date.

References

Unveiling the Bioactivity of Rubiprasin A: A Review of Current Knowledge

For Immediate Release

Shanghai, China – November 19, 2025 – This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of Rubiprasin A, a member of the triterpenoid class of natural products. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Initial investigations into the biological activities of compounds isolated from the Rubia genus have revealed a range of effects, including cytotoxic, anti-inflammatory, and anti-platelet aggregation activities.[1][2][3] However, specific data on the bioactivity of this compound remains notably scarce in publicly available scientific literature.

This guide will focus on the most relevant available data, which pertains to the closely related compound, Rubiprasin B. A key study investigating the inhibitory effects of oleanane triterpenoids on 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis provides the primary basis for our current understanding.

Distinction between this compound and Rubiprasin B

It is crucial to first establish the structural difference between this compound and Rubiprasin B. Both are oleanane triterpenoids, but they differ in their molecular formula and structure. This compound possesses an additional hydroxyl group, resulting in a molecular formula of C₃₂H₅₂O₅, whereas Rubiprasin B has a molecular formula of C₃₂H₅₂O₄. This seemingly minor difference can have a significant impact on their respective biological activities.

Inhibitory Effect on 20-HETE Synthesis

A pivotal study on oleanane triterpenoids isolated from Rubia philippinensis evaluated their ability to inhibit the synthesis of 20-HETE. 20-HETE is a signaling molecule involved in various physiological and pathological processes, including the regulation of blood pressure and inflammation. Inhibition of its synthesis is a target for therapeutic intervention in cardiovascular and inflammatory diseases.

In this study, Rubiprasin B was tested for its inhibitory activity against 20-HETE synthesis and was found to be inactive . This is a significant finding, suggesting that this particular biological pathway is not modulated by Rubiprasin B.

For comparative purposes, the same study evaluated other oleanane triterpenoids, some of which demonstrated moderate inhibitory activity. These findings are summarized in the table below.

Quantitative Data: Inhibition of 20-HETE Synthesis by Oleanane Triterpenoids

| Compound | Concentration (µM) | % Inhibition of 20-HETE Synthesis |

| Rubiprasin B | 10 | Inactive |

| 16β-hydroxyrubiprasin B | 10 | Inactive |

| Maslinic acid | 10 | 26.49 ± 3.18 |

| 4-epi-hederagenin | 10 | 20.36 ± 3.32 |

| Oleanolic acid | 10 | 27.93 ± 1.25 |

Experimental Protocol: 20-HETE Synthesis Inhibition Assay

The following is a detailed methodology for the 20-HETE synthesis inhibition assay as described in the referenced study.

1. Preparation of Liver Microsomes:

-

Liver samples are homogenized in a buffer solution (e.g., potassium phosphate buffer) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed (e.g., 9,000 x g) to remove cellular debris.

-

The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

The microsomal pellet is washed and resuspended in a suitable buffer.

2. Incubation:

-

The reaction mixture contains liver microsomes, a source of NADPH (e.g., an NADPH-generating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound (e.g., Rubiprasin B) or vehicle control.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The mixture is incubated at 37°C for a specified period (e.g., 30 minutes).

3. Reaction Termination and Extraction:

-

The reaction is stopped by the addition of an acid (e.g., formic acid).

-

The lipids, including 20-HETE, are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

4. Quantification by LC-MS/MS:

-

The extracted lipids are dried, reconstituted, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The amount of 20-HETE produced is quantified by comparing the peak area to that of a known internal standard.

-

The percentage of inhibition is calculated by comparing the amount of 20-HETE produced in the presence of the test compound to that produced in the vehicle control.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the 20-HETE synthesis inhibition assay.

Signaling Pathways: A Note on Unverified Claims

Some commercial suppliers of this compound suggest its potential involvement in the PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways. However, at the time of this report, no peer-reviewed scientific literature has been identified to substantiate these claims. Therefore, these potential activities should be considered speculative until validated by rigorous scientific investigation.

The diagram below represents a simplified overview of the PI3K/Akt/mTOR pathway, which is often implicated in cell growth, proliferation, and survival.

Conclusion and Future Directions

For researchers and drug development professionals, this highlights a clear knowledge gap and an opportunity for novel research. Future studies should focus on:

-

Isolation and purification of this compound to enable comprehensive biological screening.

-

In vitro assays to evaluate its cytotoxic, anti-inflammatory, anti-proliferative, and enzyme inhibitory activities.

-

In vivo studies in relevant animal models if promising in vitro activity is identified.

-

Mechanism of action studies to elucidate the molecular targets and signaling pathways modulated by this compound.

Until such studies are conducted, any claims regarding the biological activities of this compound should be treated with caution. This guide will be updated as new, peer-reviewed data becomes available.

References

- 1. Structural and bioactive studies of terpenes and cyclopeptides from the Genus Rubia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active arborinane-type triterpenoids and anthraquinones from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoids from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigma of Rubiprasin A: An Analysis of Currently Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a summary of the current publicly available information regarding the mechanism of action of a compound referred to as Rubiprasin A. Following a comprehensive search of scientific literature and clinical trial databases, it has become apparent that "this compound" is not a well-documented agent. The available data is sparse and lacks the depth required for a complete in-depth technical guide.

At present, the primary source of information connecting this compound to any potential mechanism of action is a product listing from a commercial bioscience supplier. This source suggests a possible association with the PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways . However, this information is not substantiated by any published experimental studies, quantitative data, or detailed protocols within the public domain.

Due to the significant lack of verifiable data, this guide cannot, at this time, fulfill the original request for a detailed technical whitepaper. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways cannot be met without foundational research to cite.

Potential, Unverified Signaling Pathways

Based on the limited information available, the theoretical involvement of this compound in the PI3K/Akt/mTOR and Protein Tyrosine Kinase pathways is noted. These pathways are critical in regulating cell proliferation, growth, survival, and metabolism. Their dysregulation is a hallmark of many diseases, including cancer.

PI3K/Akt/mT'OR Pathway

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade. A simplified, hypothetical representation of this pathway is provided below to illustrate its central components. Without experimental data, the potential interaction point of this compound remains purely speculative.

A simplified overview of the PI3K/Akt/mTOR signaling cascade.

Protein Tyrosine Kinase Pathway

Protein Tyrosine Kinases (PTKs) are a family of enzymes that play a fundamental role in signal transduction. They are broadly classified into receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. A generalized workflow for investigating PTK inhibition is depicted below.

A general experimental workflow for characterizing a potential PTK inhibitor.

Conclusion and Future Directions

The current body of scientific evidence is insufficient to provide a detailed technical guide on the mechanism of action of this compound. The unsubstantiated link to the PI3K/Akt/mTOR and Protein Tyrosine Kinase pathways provides a tentative starting point for future research.

To elucidate the mechanism of action of this compound, the following experimental steps would be necessary:

-

In vitro kinase assays: To determine if this compound directly inhibits the activity of PI3K, Akt, mTOR, or various protein tyrosine kinases.

-

Cell-based assays: To assess the effect of this compound on the phosphorylation status of key proteins within these signaling pathways in relevant cell lines.

-

Binding assays: To determine if this compound directly binds to any of these kinase targets.

-

Phenotypic assays: To evaluate the effect of this compound on cell proliferation, apoptosis, and other cellular processes regulated by these pathways.

Without such foundational research, any discussion of this compound's mechanism of action remains speculative. This document will be updated if and when peer-reviewed data on this compound becomes available.

Rubiprasin A: Uncharted Territory in Therapeutic Target Identification

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific therapeutic targets and mechanism of action of Rubiprasin A, a natural triterpenoid isolated from the plant Rubia cordifolia. Despite its identification and chemical characterization, in-depth studies to elucidate its biological activity, signaling pathways, and potential as a therapeutic agent are currently unavailable.

This compound is a known constituent of Rubia cordifolia var. pratensis[1][2]. While extracts and other purified compounds from the Rubia genus have been reported to possess a wide range of biological activities, including anticancer and anti-inflammatory effects, specific experimental data for this compound remains elusive[3][4][5].

Currently, the scientific community lacks the necessary data to fulfill a detailed technical guide on the therapeutic targets of this compound. There are no publicly available studies that provide quantitative data on its biological effects, detailed experimental protocols from assays involving this specific compound, or elucidated signaling pathways that it may modulate.

While some commercial suppliers may broadly categorize this compound under general signaling pathways such as PI3K/Akt/mTOR or associate it with protein tyrosine kinase activity, these classifications are not substantiated by dedicated research on the compound itself. Such categorizations are likely based on the known activities of other triterpenoids or extracts from the source plant.

Therefore, the creation of clearly structured tables for quantitative data comparison and the generation of diagrams for signaling pathways or experimental workflows are not feasible at this time due to the absence of the foundational scientific research.

Further investigation into the pharmacological properties of this compound is required to identify its potential therapeutic targets and to understand its mechanism of action. Future research should focus on:

-

In vitro screening: Assessing the cytotoxic, anti-inflammatory, and other biological activities of purified this compound against various cell lines.

-

Target identification studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the molecular targets with which this compound interacts.

-

Mechanism of action studies: Elucidating the downstream signaling pathways affected by this compound's interaction with its identified target(s).

Until such studies are conducted and published, the therapeutic potential of this compound remains speculative. The information presented here reflects the current state of knowledge, and it is anticipated that future research will shed light on the therapeutic promise of this natural product.

References

- 1. This compound | CAS:125263-65-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. Structural and bioactive studies of terpenes and cyclopeptides from the Genus Rubia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pharmasm.com [pharmasm.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Rubiprasin A and its structurally related oleanane triterpenoids. This document summarizes the current state of knowledge on their biological activities, with a focus on cytotoxicity and potential anti-inflammatory mechanisms. Detailed experimental protocols, quantitative data, and visualizations of experimental workflows and signaling pathways are presented to facilitate further research and development in this area.

Introduction to this compound and its Analogs

This compound is a pentacyclic triterpenoid belonging to the oleanane series. It has been identified in plants of the Rubia genus, which have a long history in traditional medicine. Structurally related compounds, such as Rubiprasin B and Rubiprasin D, have been isolated from various Rubia species, including Rubia oncotricha and Rubia philippinensis. These compounds share the same core oleanane skeleton but differ in their oxygenation patterns. The growing interest in this class of molecules stems from the broad range of biological activities exhibited by triterpenoids, including anti-inflammatory, anticancer, and antiviral effects.

Biological Activities and Quantitative Data

While direct biological data for this compound remains limited in the public domain, studies on its close analogs, Rubiprasin B and D, have demonstrated significant cytotoxic activity against several human cancer cell lines.

Cytotoxic Activity

A key study by Zhe Wang and colleagues in 2018 reported the isolation of Rubiprasin B and a novel compound, Rubiprasin D, from the roots and rhizomes of Rubia oncotricha. Their cytotoxic effects were evaluated against human lung carcinoma (A549), gastric adenocarcinoma (SGC-7901), and cervical carcinoma (HeLa) cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | A549 (μmol·L⁻¹) | SGC-7901 (μmol·L⁻¹) | HeLa (μmol·L⁻¹) |

| Rubiprasin B | > 40 | 38.54 | > 40 |

| Rubiprasin D | 25.23 | 19.42 | 8.07 |

| Oleanolic Acid | 31.25 | 28.36 | 21.75 |

| Cisplatin (Positive Control) | 11.34 | 9.86 | 6.57 |

Table 1: Cytotoxic Activities (IC50) of Rubiprasin B, Rubiprasin D, and Oleanolic Acid.

These results indicate that Rubiprasin D, in particular, exhibits moderate cytotoxic activity, especially against the HeLa cell line. Oleanolic acid, another triterpenoid isolated from the same plant, also showed comparable activity.

Potential Anti-inflammatory Activity: Inhibition of 20-HETE Synthesis

Research on oleanane triterpenoids from Rubia philippinensis by Khong Trong Quan and colleagues has suggested a potential anti-inflammatory mechanism through the inhibition of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. While the study did not report data for this compound or B, it found that other co-isolated triterpenoids, namely maslinic acid, 4-epi-hederagenin, and oleanolic acid, displayed moderate inhibitory activity against 20-HETE synthesis. 20-HETE is a signaling molecule involved in inflammation and hypertension, making its inhibition a potential therapeutic strategy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the biological evaluation of Rubiprasin analogs.

Cytotoxicity Assay (MTT Method)

The following protocol is based on the methodology described by Zhe Wang et al. (2018) for determining the cytotoxic activity of Rubiprasin B and D.

1. Cell Culture:

-

Human cancer cell lines (A549, SGC-7901, HeLa) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

3. Compound Treatment:

-

The test compounds (Rubiprasin B, Rubiprasin D, Oleanolic Acid) and the positive control (Cisplatin) are dissolved in DMSO to create stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium.

-

The culture medium in the wells is replaced with 100 μL of medium containing different concentrations of the test compounds.

-

A control group with medium and DMSO (vehicle) is also included.

4. Incubation:

-

The plates are incubated for 48 hours.

5. MTT Assay:

-

20 μL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours.

-

The supernatant is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

The absorbance is measured at 490 nm using a microplate reader.

7. Data Analysis:

-

The inhibition rate is calculated using the following formula: Inhibition Rate (%) = (1 - (A_sample - A_blank) / (A_control - A_blank)) × 100%

-

The IC50 value is determined by plotting the inhibition rate against the compound concentration.

Caption: Experimental workflow for the cytotoxicity (MTT) assay.

Signaling Pathways

The precise signaling pathways modulated by this compound and its direct analogs have not yet been elucidated. However, based on the known activities of other structurally related oleanane triterpenoids, it is plausible that they may interact with key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

Maslinic acid, an oleanane triterpenoid often co-isolated with Rubiprasins, has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its inhibition is a key mechanism for the anti-inflammatory and pro-apoptotic effects of many natural products.

Caption: Postulated inhibition of the NF-κB pathway by related triterpenoids.

STAT3 Signaling Pathway

Oleanolic acid, another co-isolated triterpenoid, has been reported to suppress the STAT3 (signal transducer and activator of transcription 3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers, making it an attractive target for cancer therapy.

Caption: Postulated inhibition of the STAT3 pathway by related triterpenoids.

Synthesis of this compound and Related Triterpenoids

The total synthesis of complex oleanane triterpenoids like this compound is a challenging endeavor due to their intricate pentacyclic core and multiple stereocenters. Currently, there are no published total syntheses of this compound or its direct analogs. Research in this area is focused on the semi-synthesis of novel derivatives from more abundant, naturally occurring triterpenoids like oleanolic acid. These semi-synthetic approaches often involve modifications such as oxidation, reduction, and glycosylation to explore structure-activity relationships.

Future Directions

The preliminary cytotoxic data for Rubiprasin B and D are promising and warrant further investigation. Future research should focus on:

-

Isolation and Biological Evaluation of this compound: A top priority is to isolate or synthesize sufficient quantities of this compound to perform comprehensive biological testing, including cytotoxicity against a broader panel of cancer cell lines and assessment of its anti-inflammatory properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound and its analogs is crucial for understanding their therapeutic potential. Investigating their effects on the NF-κB and STAT3 pathways would be a logical starting point.

-

Total Synthesis: The development of a total synthesis for this compound would not only confirm its structure but also provide a platform for the synthesis of novel analogs with improved potency and pharmacokinetic properties.

-

In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models of cancer and inflammation to assess the efficacy and safety of these compounds.

In Silico Prediction of Rubiprasin A Bioactivity: A Technical Guide

Abstract: Rubiprasin A, a naturally occurring triterpenoid, presents a scaffold of interest for drug discovery. However, its bioactivity and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, with a focus on its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This document provides detailed hypothetical protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling. All data presented is illustrative to guide researchers in conducting similar computational analyses.

Introduction

Triterpenoids are a diverse class of natural products known for their wide range of biological activities. This compound, a member of this class, has a complex pentacyclic structure that suggests potential for interaction with various biological targets. The PI3K/Akt/mTOR pathway is a key regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2] Natural products, including triterpenoids, have been identified as potent inhibitors of this pathway.[3][4]

This guide proposes a systematic in silico approach to investigate the potential of this compound as an inhibitor of Akt1, a central kinase in the PI3K/Akt/mTOR pathway. By leveraging computational tools, we can generate initial hypotheses about its binding affinity, drug-like properties, and potential for further development as a therapeutic agent.

Proposed In Silico Workflow

A systematic computational workflow is essential for the efficient evaluation of a novel compound's bioactivity. The proposed workflow for this compound encompasses ligand and protein preparation, molecular docking to predict binding affinity, ADMET analysis to assess pharmacokinetic properties, and QSAR modeling to understand the relationship between its structure and activity.

A generalized workflow for in silico bioactivity prediction.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 21594201).

-

Optimize the geometry and minimize the energy of the ligand using a computational chemistry software (e.g., Avogadro, ChemDraw).

-

Save the prepared ligand in a suitable format (e.g., .pdbqt).

-

-

Protein Preparation:

-

Download the crystal structure of human Akt1 in complex with an inhibitor from the Protein Data Bank (PDB ID: 3O96).[5]

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular modeling tool (e.g., PyMOL, UCSF Chimera).

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Define the binding site based on the location of the co-crystallized inhibitor.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina.

-

Define the grid box to encompass the identified binding site.

-

Perform the docking simulation to generate multiple binding poses of this compound.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.

-

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-like properties of a compound.[5][6]

Protocol:

-

Input:

-

Use the canonical SMILES string of this compound as input for the prediction servers.

-

-

Prediction Servers:

-

Utilize freely accessible web servers such as SwissADME and pkCSM.[7]

-

-

Parameters to Analyze:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG I inhibition, hepatotoxicity.

-

Lipinski's Rule of Five: Assess oral bioavailability.

-

QSAR Modeling

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a set of compounds.[8]

Protocol:

-

Dataset Preparation:

-

Compile a dataset of triterpenoids with known inhibitory activity against Akt1.

-

Include this compound in the dataset for activity prediction.

-

-

Descriptor Calculation:

-

Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for all compounds in the dataset using software like PaDEL-Descriptor.

-

-

Model Building:

-

Divide the dataset into training and test sets.

-

Develop a QSAR model using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

-

-

Model Validation:

-

Validate the predictive power of the model using internal (cross-validation) and external validation (test set).

-

Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

Hypothetical Data Presentation

The following tables present hypothetical, yet realistic, data for this compound based on the described in silico protocols.

Table 1: Molecular Docking Results of this compound against Akt1 (PDB: 3O96)

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -9.2 | TRP80, LYS179, GLN79 | 2 |

| Control Inhibitor | -10.5 | TRP80, LYS179, GLU17 | 4 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | 92% | High |

| Caco-2 Permeability (log Papp) | 0.95 | High |

| Distribution | ||

| BBB Permeability (logBB) | -0.5 | Low |

| Plasma Protein Binding | 95% | High |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Non-inhibitor |

| CYP2C19 Inhibitor | Yes | Inhibitor |

| CYP2C9 Inhibitor | No | Non-inhibitor |

| CYP2D6 Inhibitor | No | Non-inhibitor |

| CYP3A4 Inhibitor | Yes | Inhibitor |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.2 | Low |

| Toxicity | ||

| AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Non-cardiotoxic |

| Hepatotoxicity | Yes | Potential for liver toxicity |

Table 3: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Rule (<) | Violation |

| Molecular Weight | 516.7 g/mol | 500 | Yes |

| LogP | 5.8 | 5 | Yes |

| Hydrogen Bond Donors | 2 | 5 | No |

| Hydrogen Bond Acceptors | 5 | 10 | No |

| Result | 2 Violations |

Table 4: Hypothetical QSAR Model for Akt1 Inhibition by Triterpenoids

| Statistical Parameter | Value |

| R² | 0.85 |

| Q² | 0.78 |

| RMSE | 0.35 |

| Predicted pIC50 (this compound) | 6.5 |

Visualization of Signaling Pathway and Workflow

Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Discussion and Future Directions

The in silico analysis presented in this guide provides a preliminary assessment of this compound's potential as a bioactive compound. The hypothetical molecular docking results suggest a strong binding affinity for Akt1, indicating that it may act as an inhibitor of this key kinase. The ADMET predictions highlight a favorable absorption profile, although potential hepatotoxicity and P450 inhibition warrant further investigation. The violation of two of Lipinski's rules suggests that oral bioavailability might be a challenge, a common characteristic of many natural products.

The hypothetical QSAR model further supports the potential of this compound as an Akt1 inhibitor. It is crucial to emphasize that these are predictive data and require experimental validation. Future work should focus on in vitro assays to confirm the inhibitory activity of this compound against Akt1 and the broader PI3K/Akt/mTOR pathway. Cell-based assays will be necessary to evaluate its anti-proliferative effects in cancer cell lines. Further optimization of the chemical structure of this compound could also be explored to improve its drug-like properties.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Akt Inhibition | Akt Inhibitor Review [selleckchem.com]

- 8. mTOR - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Evaluating the Cytotoxic Potential of Rubiprasin A

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for assessing the in vitro cytotoxicity of the novel compound, Rubiprasin A. The described assays are fundamental for determining the dose-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis.

Introduction

This compound is a novel synthetic compound with potential therapeutic applications. Early-stage drug development requires a thorough understanding of a compound's cytotoxic profile to establish a therapeutic window and identify potential mechanisms of toxicity. This application note outlines a panel of standard in vitro assays to characterize the cytotoxic effects of this compound on cancer cell lines. The protocols herein describe methods to quantify cell viability, cytotoxicity, and the induction of programmed cell death.

Data Presentation